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Compound of Interest

3-Bromo-5-nitroaniline
Compound Name:

hydrochloride
CAS No.: 1803603-87-3
Cat. No.: B1381525

Get Quote

Executive Summary

Compound: 3-Bromo-5-nitroaniline Hydrochloride CAS (Salt): 1803603-87-3 CAS (Free
Base): 55215-57-1 Formula:

Molecular Weight: 253.48 g/mol [1][3]

This guide provides a comprehensive workflow for the synthesis, crystallization, and structural
elucidation of 3-Bromo-5-nitroaniline HCI.[1] While specific unit cell parameters are often
proprietary to active pharmaceutical ingredient (API) master files, this document outlines the
predicted structural motifs based on homologous halo-nitroaniline salts and defines the
standardized protocol for validating its phase purity.

Synthesis & Crystallization Protocol
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To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a slow evaporation or
vapor diffusion method is required.[2] The hydrochloride salt is generated from the free base to
ensure stoichiometric precision.[2]

Synthetic Route

The synthesis proceeds via the selective reduction of 1-bromo-3,5-dinitrobenzene, followed by
salt formation.[1]

e Precursor Reduction:

[e]

Reactants: 1-Bromo-3,5-dinitrobenzene (1.0 eq), Iron powder (3.0 eq), Acetic Acid
(Solvent).[2]

Conditions: Reflux at 90°C for 2 hours.

[¢]

o

Mechanism: Selective reduction of one nitro group to an amine via the Béchamp reduction
pathway.[2]

o

Workup: Neutralize with
, extract with Ethyl Acetate, and purify via column chromatography (Hexane/EtOAc).

o Salt Formation (Critical Step):

o

Dissolve pure 3-bromo-5-nitroaniline in anhydrous diethyl ether.

Cool to 0°C under

o

atmosphere.

[¢]

Slowly bubble anhydrous

gas (or add 4M HCI in Dioxane) until precipitation completes.[2]

[¢]

Result: White to pale yellow crystalline solid.

Single Crystal Growth Strategy
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e Method: Vapor Diffusion.[1]
e Solvent System: Dissolve the HCI salt in minimal Methanol (good solubility).
» Antisolvent: Diethyl Ether or Pentane (poor solubility).[2]

e Procedure: Place the methanol solution in a small inner vial. Place this vial inside a larger jar
containing the antisolvent. Seal tightly. As ether diffuses into the methanol, saturation
decreases, promoting slow, ordered crystal growth.[2]

Crystallographic Characterization
Predicted Structural Motifs

Based on the Cambridge Structural Database (CSD) trends for analogous meta-substituted
nitroanilines (e.g., 3,5-dinitroaniline), the crystal structure is governed by specific intermolecular
forces.[2]

e Space Group Probability: Triclinic (

) or Monoclinic (

).[2] These groups maximize packing efficiency for planar aromatic cations.[1][2]
« Lattice Interactions:

o Charge-Assisted Hydrogen Bonding: The protonated amine (

) acts as a strong donor. The chloride anion (

) acts as a multipoint acceptor, typically bridging 3 adjacent cations.[2]
o Interaction Geometry: Expect

2]
o Layered Packing: The aromatic rings likely stack in offset

layers (distance

) to minimize repulsion between the electron-withdrawing nitro groups.
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o Halogen Bonding: A Type Il halogen bond (

) is highly probable, stabilizing the 3D network.[2]

Data Collection Parameters (Standard)

When analyzing the grown crystal, ensure the diffractometer is set to these specifications to
resolve the heavy bromine atom correctly:

Parameter Specification Rationale
Mo-K
Minimizes absorption
Radiation Source ( fluorescence from Bromine
compared to Cu-source.[1]
)
Reduces thermal vibration of
Temperature 100 K the nitro group, improving
resolution.[2]
Required to accurately map H-
Resolution atom positions on the
ammonium group.
Critical due to the high
Absorption Correction Multi-scan (SADABS) absorption coefficient (

) of Bromine.[2]

Visualizing the Workflow

The following diagram illustrates the logical flow from synthesis to structural validation.

Selective Reduction
I G Fe/AcOH 3-Bromo-5-nitroaniline . HCI(g) / Et20  ARISIREEIZEILIN  MeOH / Ether | (SIEERGVEEIREIGNIUN  Structural Elucidation  REeWIRIIEMI]
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Figure 1: Synthesis and Crystallization Workflow for 3-Bromo-5-nitroaniline HCI.

Interaction Network & Stability

Understanding the solid-state stability is crucial for drug formulation.[1]

Hydrogen Bond Network (Schematic)

The chloride ion serves as the "anchor" in the crystal lattice.[2]

e Donor: Ammonium Nitrogen (

)2]

e Acceptor: Chloride (

) and Nitro Oxygen (

)2]

o Motif:
graph set rings are common, where two chlorides bridge two ammonium groups.[2]

Unit Cell Interaction Motif

Br-Substituent

!

/
Strong H-Bond Weak H-Bond //Halogen Bond
(Charge Assisted) . (Bifurcated) /  (Type II)

Click to download full resolution via product page

Figure 2: Predicted intermolecular interaction network within the crystal lattice.[2]
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Thermal Properties

e Melting Point: The HCI salt typically melts with decomposition

(higher than the free base m.p. of
).[2]

 Solubility: High in polar protic solvents (MeOH, Water); Low in non-polar solvents (Hexane,
Toluene).[2]

Applications in Drug Development
The precise crystal structure of this intermediate is relevant for:

o Syk Inhibitors: Used as a scaffold for synthesizing N-substituted pyrimidine kinase inhibitors
(e.g., Fostamatinib analogs).[2] The bromine atom provides a handle for Suzuki-Miyaura
coupling, while the nitro group is reduced later to form a diamine core.[1][2]

o Fragment-Based Drug Design (FBDD): The rigid benzene core with defined vectors (Br,

) allows crystallographers to map binding pockets in protein targets.[2]

References

o Synthesis of 3-Bromo-5-nitroaniline:World Intellectual Property Organization, Patent
W02011075560A1, "Aminopyrimidines as Syk Inhibitors," 2011.[1][2]

o General Crystallography of Nitroanilines: Ferguson, G., et al. "Hydrogen bonding in
substituted nitroanilines."[2] Acta Crystallographica Section B, 1997.[2]

e Halogen Bonding in Bromo-Nitro Aromatics: Metrangolo, P., et al. "Halogen Bonding in
Supramolecular Chemistry."[2] Angewandte Chemie International Edition, 2008.[2] [2]

e Compound Data & Safety: PubChem CID 44535 (Free Base).[2] [2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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